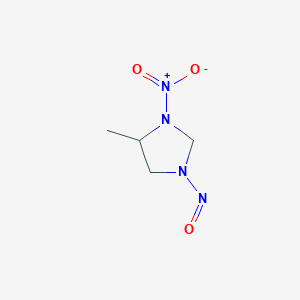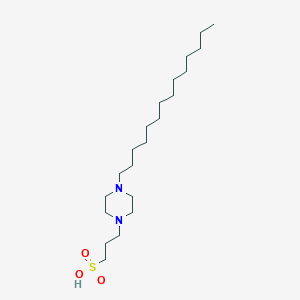
1-Ethyl-3-ethylidene-5,5-dimethylcyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-ethylidene-5,5-dimethylcyclohex-1-ene is a cycloalkene compound characterized by a six-membered ring with various substituents. This compound is notable for its unique structure, which includes an ethyl group, an ethylidene group, and two methyl groups attached to the cyclohexene ring. The presence of these substituents influences the compound’s chemical properties and reactivity.
Preparation Methods
The synthesis of 1-Ethyl-3-ethylidene-5,5-dimethylcyclohex-1-ene can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexene derivatives. The reaction conditions typically include the use of strong bases and alkyl halides to introduce the ethyl and ethylidene groups. Industrial production methods may involve catalytic processes to ensure high yields and purity of the compound.
Chemical Reactions Analysis
1-Ethyl-3-ethylidene-5,5-dimethylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the double bonds, converting the compound into a saturated cyclohexane derivative.
Substitution: Halogenation reactions with reagents like bromine or chlorine can introduce halogen atoms into the compound, resulting in halogenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction typically produces saturated hydrocar
Properties
| 92569-92-1 | |
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
1-ethyl-3-ethylidene-5,5-dimethylcyclohexene |
InChI |
InChI=1S/C12H20/c1-5-10-7-11(6-2)9-12(3,4)8-10/h5,7H,6,8-9H2,1-4H3 |
InChI Key |
QXPQPLDPZRGKAV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC)CC(C1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N'-cyano-N''-methylguanidine](/img/structure/B14365252.png)

![2-(Azepan-1-yl)-N-([1,1'-biphenyl]-3-yl)acetamide](/img/structure/B14365320.png)
![3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B14365338.png)

